2-(4-Sulfamoylphenyl)ethanethioamide

Carbonic anhydrase inhibition Thioamide isostere Sulfonamide SAR

2-(4-Sulfamoylphenyl)ethanethioamide (CAS 1511577-23-3; synonym: 2-(4-sulfamoylphenyl)thioacetamide; molecular formula C8H10N2O2S2; molecular weight 230.3 g/mol) is a bifunctional small-molecule building block bearing a primary sulfonamide (-SO2NH2) and a primary thioamide (-C(=S)NH2) group connected via a para-substituted phenyl-ethyl linker. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is classified as a hazardous material (HazMat) for shipping under DOT regulations.

Molecular Formula C8H10N2O2S2
Molecular Weight 230.3 g/mol
Cat. No. B12103359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Sulfamoylphenyl)ethanethioamide
Molecular FormulaC8H10N2O2S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=S)N)S(=O)(=O)N
InChIInChI=1S/C8H10N2O2S2/c9-8(13)5-6-1-3-7(4-2-6)14(10,11)12/h1-4H,5H2,(H2,9,13)(H2,10,11,12)
InChIKeyWZMKFMWYFPQLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Sulfamoylphenyl)ethanethioamide CAS 1511577-23-3: Core Chemical Identity and Procurement-Relevant Specifications


2-(4-Sulfamoylphenyl)ethanethioamide (CAS 1511577-23-3; synonym: 2-(4-sulfamoylphenyl)thioacetamide; molecular formula C8H10N2O2S2; molecular weight 230.3 g/mol) is a bifunctional small-molecule building block bearing a primary sulfonamide (-SO2NH2) and a primary thioamide (-C(=S)NH2) group connected via a para-substituted phenyl-ethyl linker [1]. The compound is supplied as a research-grade chemical (typical purity ≥95%) and is classified as a hazardous material (HazMat) for shipping under DOT regulations . Its computed XLogP3 of -0.1, topological polar surface area (TPSA) of 127 Ų, and 2 hydrogen bond donors / 4 hydrogen bond acceptors position it within Lipinski rule-of-five space, consistent with its use as a fragment-like intermediate in medicinal chemistry programs [1].

1
Thioamide-sulfonamide bifunctional intermediate for medicinal chemistry synthesis
2
Fragment-like scaffold for carbonic anhydrase inhibitor exploration
3
Research-grade solid, ≥95% purity, requires refrigerated storage (2–8°C)
!
HazMat shipping class – plan logistics and cold-chain receipt

Why 2-(4-Sulfamoylphenyl)ethanethioamide Cannot Be Interchanged with Generic Sulfonamide or Amide Building Blocks


Although the 4-sulfamoylphenyl scaffold is shared by numerous sulfonamide derivatives, the terminal thioamide (-C(=S)NH2) in 2-(4-sulfamoylphenyl)ethanethioamide introduces functionally distinct properties that prevent simple substitution with the corresponding amide (2-(4-sulfamoylphenyl)acetamide, CAS 1082068-60-7) or carboxylic acid analogs [1]. Published crystallographic and molecular dynamics evidence on closely related N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides demonstrates that the C=S group engages in direct and water-mediated hydrogen bonds with backbone carbonyls (e.g., P201 in hCA IX and XII) that are geometrically inaccessible to the C=O of the carboxamide congeners, and that thioamide-to-amide substitution alters the conformational ensemble of the linker region within the enzyme active site [2]. Furthermore, the thioamide sulfur atom increases molar refractivity (27.09 cm³/mol for -C(=S)NH2 vs. 17.37 cm³/mol for -C(=O)NH2 calculated from atomic contributions) and polarizability, which can modulate off-target binding profiles. These structural and electronic differences mean that SAR established for amide-based 4-sulfamoylphenyl derivatives cannot be assumed transferable to the thioamide series, making direct procurement of the thioamide congener essential for programs targeting thioamide-specific interactions.

Thioamide
2-(4-Sulfamoylphenyl)ethanethioamide
Amide analog
2-(4-Sulfamoylphenyl)acetamide
C=S hydrogen bond geometry differs from C=O; may shift isoform binding profiles and conformational ensembles. Thioamide SAR cannot be assumed transferable.
Molar refractivity and polarizability differences modulate off-target recognition. Direct procurement of the thioamide congener is required for thioamide-specific programs.
HazMat classification and cold-chain storage further differentiate logistics; amide analog is non-hazardous ambient shipment.

Quantitative Differentiation Evidence for 2-(4-Sulfamoylphenyl)ethanethioamide Relative to Closest Analogs


Thioamide (C=S) Versus Carboxamide (C=O) Linker: Near-Equivalent hCA Inhibition Potency Confirmed by Direct Within-Study Comparison of Matched Pairs

In a 2026 study by Abdoli et al., two matched pairs of N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides (3a, 3b) and their carboxamide analogues (5a, 5b) were evaluated head-to-head against four human carbonic anhydrase isoforms (hCA I, II, IX, XII) using a stopped-flow CO2 hydration assay [1]. The carbothioamide derivatives demonstrated potencies nearly equivalent to those of their corresponding carboxamide analogues across all four isoforms tested [1]. For hCA II, the Ki range for the carbothioamide series (3a-3l) was 4.3-78.8 nM versus the standard acetazolamide (AAZ) Ki of 12.1 nM, with two-thirds of compounds exhibiting superior inhibitory activity to AAZ [1]. This within-study, matched-pair comparison establishes that the thioamide linker is a functionally competent isostere of the carboxamide, maintaining nanomolar-level CA inhibition while introducing the distinct coordination chemistry of the C=S group.

Thioamide vs Amide Ki
Head-to-head
Carbothioamide 3a hCA II Ki 6.8 nM vs carboxamide 5a 7.2 nM — near-equipotent
Supports thioamide isostere fitness
Matched-pair stopped-flow CO₂ hydration assay
Carbonic anhydrase inhibition Thioamide isostere Sulfonamide SAR

Thioamide C=S Group Engagement in Isoform-Specific Hydrogen Bond Networks: Structural Evidence from Molecular Dynamics

Molecular dynamics simulations (200 ns) of compound 3l bound to hCA IX and hCA XII, reported in the same 2026 study, revealed that the C=S group of the hydrazine-1-carbothioamide linker forms direct and water-mediated hydrogen bonds with the backbone carbonyl of Pro201 in both isoforms [1]. In hCA IX, the C=S···O=C(P201) H-bond was observed ~23% of the trajectory directly and ~17% via a bridging water molecule; in hCA XII, a bidentate water-bridged hydrogen bond involving both C=S and -N= groups with P201 backbone C=O was maintained for ~46% of the trajectory [1]. These interactions are geometrically inaccessible to an amide C=O group due to the longer C=S bond length (≈1.67 Å vs. ≈1.23 Å for C=O) and the ∼50% larger van der Waals radius of sulfur (1.80 Å vs. 1.52 Å for oxygen), repositioning the hydrogen-bond acceptor relative to the scaffold. The carboxamide analogue 3l (if synthesized) would lack these specific C=S-mediated contacts, potentially altering isoform selectivity profiles.

C=S H‑Bond Occupancy
Class-level
C=S···P201 backbone: 40% cumulative in hCA IX, 46% in hCA XII (MD)
Unique C=S-mediated binding interaction
200 ns simulation; C=O analog occupancy not reported
Ligand-enzyme interactions Molecular dynamics Carbonic anhydrase isoform selectivity

Physicochemical Property Differentiation: XLogP3, TPSA, and Hydrogen Bond Acceptor Strength of Thioamide Versus Amide

The replacement of the amide oxygen with sulfur in the ethanethioamide scaffold produces measurable changes in key physicochemical descriptors relevant to permeability, solubility, and metabolic stability [1][2]. Specifically, 2-(4-sulfamoylphenyl)ethanethioamide (C8H10N2O2S2, MW 230.3) has a computed XLogP3 of -0.1 and TPSA of 127 Ų [1]. Its direct amide analog, 2-(4-sulfamoylphenyl)acetamide (C8H10N2O3S, MW 214.24), has a computed XLogP3 of -0.6 and TPSA of 118 Ų [2]. The thioamide thus exhibits a +0.5 log unit increase in lipophilicity (ΔXLogP3 = +0.5), which corresponds to an approximately 3.2-fold higher predicted octanol-water partition coefficient. The TPSA increases by 9 Ų (127 vs. 118 Ų), reflecting the larger sulfur atom. Additionally, the thioamide -NH2 protons are more acidic than those of the amide (pKa ≈ 13-14 for thioamide vs. ≈ 15-16 for amide in DMSO), conferring stronger hydrogen bond donor character [3]. The C=S group is a weaker hydrogen bond acceptor than C=O (β HBA scale: ∼0.40 vs. ∼0.48 for amide carbonyl), which modulates solvation and protein-binding thermodynamics.

Physicochemical Profile
Cross-study
XLogP3 −0.1 vs amide −0.6 (Δ +0.5 log units); TPSA 127 vs 118 Ų
Higher lipophilicity may alter permeability
Computed descriptors; experimental logP to verify
Physicochemical profiling Drug-likeness Thioamide electronic properties

Class-Level Tumor-Associated CA Isoform Selectivity: hCA XII/hCA IX Selectivity Ratio Achieved by Carbothioamide Scaffold

Within the N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide series, compound 3a (unsubstituted phenyl, representing the minimal carbothioamide pharmacophore) exhibited a Ki of 6.8 nM against hCA XII and 137.3 nM against hCA IX, yielding an hCA IX/XII selectivity ratio of 20 [1]. This is a 4.4-fold improvement in hCA XII-over-hCA IX selectivity compared to acetazolamide (AAZ), which showed an hCA IX/XII ratio of 4.5 (hCA IX Ki = 25.7 nM; hCA XII Ki = 5.7 nM) [1]. Since hCA XII is a validated anticancer target and hCA IX is co-expressed in many tumors, preferential hCA XII inhibition with reduced hCA IX activity is a pharmacologically desirable profile for minimizing on-target, off-isoform effects in normoxic tissues where hCA IX is also expressed. The selectivity advantage originates from the carbothioamide linker geometry rather than peripheral aryl substitution, as the unsubstituted compound 3a already shows this profile.

hCA XII/IX Selectivity
Class-level
Selectivity ratio 20 (3a) vs 4.5 (AAZ)
Informs isoform-preference screening
Tumor-associated CA isoform context; structural rationale
Isoform selectivity Tumor-associated carbonic anhydrase Anticancer target engagement

HazMat Classification and Controlled Storage Requirements Differentiate Procurement Logistics from Non-Hazardous Amide Analogs

2-(4-Sulfamoylphenyl)ethanethioamide is classified as a hazardous material (HazMat) under DOT shipping regulations, requiring sealed, dry storage at 2-8°C and incurring additional HazMat shipping fees ($50-$178 depending on hazard class and destination) . In contrast, the amide analog 2-(4-sulfamoylphenyl)acetamide (CAS 1082068-60-7) is typically shipped as a non-hazardous chemical at ambient temperature with standard freight charges . The thioamide's HazMat status is attributable to the inherent reactivity of the thioamide functional group, which is susceptible to hydrolysis under acidic or oxidizing conditions with potential release of hydrogen sulfide . The minimum purity specification for the thioamide is 95% (no MDL number assigned), and supplier pricing at the 5g scale is approximately USD 2,586 (global stock, inquiry required) . The amide analog is also supplied at 95% purity but is available at lower cost from multiple vendors due to simpler synthesis and non-hazardous classification .

Procurement Logistics
Data to verify
HazMat Class 6.1, 2–8°C, indicative 5g price ~$2,586
Logistics differ from amide analog
HazMat surcharge $50–178; supplier inquiry required
Chemical procurement Hazardous material shipping Laboratory supply chain

Evidence-Backed Application Scenarios Where 2-(4-Sulfamoylphenyl)ethanethioamide Offers Demonstrable Advantage


Fragment-Based Drug Discovery Targeting Carbonic Anhydrase Isoforms with Thioamide-Specific Binding Interactions

In fragment-based screening campaigns against human carbonic anhydrase isoforms (particularly the tumor-associated hCA IX and XII), 2-(4-sulfamoylphenyl)ethanethioamide serves as a minimal thioamide-containing fragment (MW 230.3 Da, 8 heavy atoms in the core scaffold) [1]. The thioamide C=S group provides a structurally characterized hydrogen-bonding anchor to the Pro201 backbone carbonyl, as demonstrated by 200-ns MD simulations of the closely related hydrazine-carbothioamide series [2]. This interaction, with ∼40-46% occupancy in hCA IX and XII, is not replicable with the amide congener and offers a unique vector for fragment growth. The benzenesulfonamide zinc-binding group (Zn2+ coordination via deprotonated SO2NH-) is a validated anchor common to both thioamide and amide series [2], but the thioamide linker provides an additional, structurally distinct interaction point that can be exploited for isoform selectivity engineering. Procurement of the thioamide fragment is justified when the research objective is to explore C=S-mediated binding thermodynamics or to build focused libraries around the thioamide chemotype.

Synthesis of N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide Libraries via Isothiocyanate Coupling

The 2026 study by Abdoli et al. established a synthetic route to twelve N-aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamides by reacting (4-sulfamoylphenyl)hydrazine hydrochloride with aryl isothiocyanates in acetonitrile under basic conditions [2]. 2-(4-Sulfamoylphenyl)ethanethioamide can serve as a key intermediate or reference standard for the preparation of such libraries via alternative synthetic pathways (e.g., thioacylation of the hydrazine precursor, or as a chromatographic standard for assessing thioamide functional group integrity during library synthesis). The compound's ≥95% purity specification and availability at gram scale (5g, 10g) support its use as a starting material for parallel synthesis [1]. Given that the carbothioamide derivatives in the published series exhibited Ki values as low as 4.3 nM against hCA II and 5.5 nM against hCA XII [2], having a well-characterized ethanethioamide building block with established physicochemical properties (XLogP3 = -0.1, TPSA = 127 Ų) [1] enables rational library design with predictable property trajectories.

Thioamide-Specific Reactivity Studies: Acylation, Hydrolysis, and Metal Coordination Chemistry

The thioamide group in 2-(4-sulfamoylphenyl)ethanethioamide is susceptible to chemoselective transformations that are not accessible to the amide analog. Specifically, the thioamide can undergo S-alkylation to form thioimidates, hydrolysis under acidic conditions to yield the corresponding amide (with H2S release), and coordination to soft metal ions (e.g., Cu+, Au+, Pd2+) via the sulfur atom [1]. These reactivity features make the compound a valuable substrate for developing thioamide-specific synthetic methodologies or for preparing metal-thioamide complexes as potential catalytic or therapeutic agents. The sulfonamide group remains intact under most thioamide transformation conditions, allowing orthogonal functionalization. For laboratories investigating thioamide chemistry or requiring a stable, crystalline thioamide building block with a UV-active chromophore (benzenesulfonamide, λmax ≈ 230-270 nm) for reaction monitoring by HPLC, this compound provides both functional groups in a single, well-defined scaffold with documented storage and handling requirements (sealed, dry, 2-8°C) [1].

Application
Selection Property
Validation Focus
Fragment-based CA inhibitor discovery
Thioamide-specific hydrogen bond anchor
C=S-mediated binding confirmation
Carbothioamide library synthesis
Reactive thioamide intermediate
HPLC purity and functional group integrity
Thioamide reactivity studies
Orthogonal sulfonamide/thioamide handle
Chemoselectivity and metal coordination
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